![molecular formula C7H6BrN3O B566924 3-Brom-7-methoxy-1H-pyrazolo[3,4-c]pyridin CAS No. 1357946-82-7](/img/structure/B566924.png)

3-Brom-7-methoxy-1H-pyrazolo[3,4-c]pyridin

Übersicht

Beschreibung

“3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine” is a heterocyclic compound. It is a derivative of pyrazolo[3,4-b]pyridine, which has been studied for its potential applications in various scientific fields .

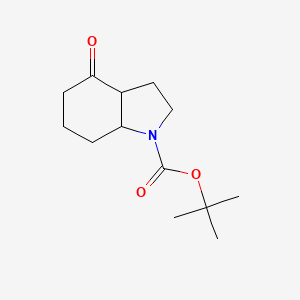

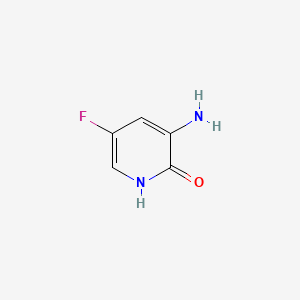

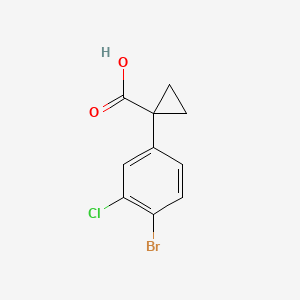

Molecular Structure Analysis

The linear formula of “3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine” is C7H6BrN3O . The SMILES string representation is COc1nccc2c(Br)n[nH]c12 .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

3-Brom-7-methoxy-1H-pyrazolo[3,4-c]pyridin: ist eine Verbindung, die im Prozess der Arzneimittelforschung eingesetzt werden kann. Seine Struktur ermöglicht potenzielle Bindungsinteraktionen mit verschiedenen biologischen Zielstrukturen. Zum Beispiel können Molekül-Docking-Studien die Bindungsart zwischen dieser Verbindung und bestimmten Rezeptoren oder Enzymen bewerten, was entscheidend für die Entwicklung von Medikamenten mit hoher Affinität und Spezifität ist .

Fluoreszenzstudien

Verbindungen wie This compound weisen häufig starke Fluoreszenzeigenschaften auf. Diese können bewertet werden, um die Beziehung zwischen Fluoreszenz und Substitutionsmustern auf der Ringstruktur der Verbindung zu verstehen. Solche Studien sind wertvoll bei der Entwicklung neuer fluoreszierender Sonden für die biologische Bildgebung .

Krebsforschung

In der Krebsforschung haben Verbindungen mit einem Pyrazolo[3,4-c]pyridin-Rest eine signifikante inhibitorische Aktivität gegen bestimmte Krebszelllinien gezeigt. Durch Modifizierung der Kernstruktur können Forscher Derivate synthetisieren, die eine verbesserte Wirksamkeit als Krebstherapeutika bieten können .

Synthese von Derivaten

Die Brom- und Methoxygruppen, die in This compound vorhanden sind, bieten reaktive Stellen für weitere chemische Modifikationen. Dies ermöglicht die Synthese einer breiten Palette von Derivaten mit potenziellen Anwendungen in der medizinischen Chemie und anderen Bereichen .

Heterocyclische Chemieforschung

Als Teil der heterocyclischen Chemie stellt This compound eine Klasse von Verbindungen mit unterschiedlichen biologischen Aktivitäten dar. Die Forschung zu seiner Reaktivität und seinen Transformationen kann zum umfassenderen Verständnis der Prinzipien der heterocyclischen Chemie beitragen .

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit cytotoxic activities against certain cancer cell lines .

Biochemical Pathways

Similar compounds have been reported to affect various cellular processes, potentially through the inhibition of certain enzymes or interaction with cellular structures .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, which can modulate its activity and function. For instance, this compound has been shown to interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This interaction can lead to the modulation of kinase activity, which is essential for regulating various cellular processes, including cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in transmitting signals from the cell surface to the nucleus. By modulating this pathway, 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine can influence cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity or adverse effects . At higher doses, 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine can exhibit toxic effects, including cellular damage, apoptosis, and alterations in organ function.

Metabolic Pathways

3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biochemical properties and effects on cells . The interaction with these enzymes can influence the compound’s metabolic flux and the levels of specific metabolites, affecting cellular function and processes.

Transport and Distribution

The transport and distribution of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters, such as solute carrier proteins, which facilitate its uptake and distribution within cells . Once inside the cell, 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine can interact with binding proteins that influence its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . The localization of 3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine within these compartments can influence its interactions with biomolecules and its effects on cellular processes.

Eigenschaften

IUPAC Name |

3-bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZICYHPTJSUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C(NN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857134 | |

| Record name | 3-Bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357946-82-7 | |

| Record name | 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-7-methoxy-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)

![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)

![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)

![2,4-difluoro-N-[2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B566860.png)